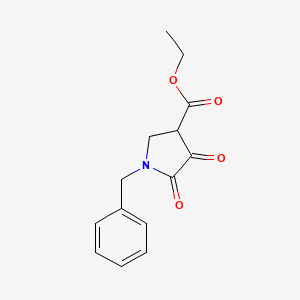

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMSSTZJKSWSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277004 | |

| Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-50-5 | |

| Record name | 5336-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.

Introduction

This compound is a pyrrolidinedione derivative with significant potential as a building block in the synthesis of various biologically active molecules. Its structural features, including the dicarbonyl functionality and the N-benzyl group, make it a versatile scaffold for further chemical modifications. This guide outlines a plausible and efficient multi-step synthesis of the title compound, commencing from readily available starting materials. The overall synthesis can be divided into two main stages: the construction of the pyrrolidinone ring system followed by the introduction of the second carbonyl group.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed through a four-step sequence. The initial three steps involve the formation of the key intermediate, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, via a Michael addition, N-alkylation, and an intramolecular Dieckmann condensation. The final step involves the oxidation of this intermediate to yield the target dione.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, where available, is summarized in tables for clarity and comparison.

Step 1: Synthesis of 3-Benzylaminoethyl acetate

The synthesis commences with a Michael addition of benzylamine to ethyl acrylate.

Experimental Protocol:

-

To a reactor equipped with a mechanical stirrer, add benzylamine (50.0 g, 0.467 mol).

-

While maintaining the temperature at or below 30 °C, slowly add ethyl acrylate (82 mL, 0.766 mol).

-

After the addition is complete, maintain the reaction mixture at 35 °C and stir for 15 hours.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, stop stirring and distill the reaction mixture under reduced pressure to remove excess benzylamine (70-75 °C / 6 mmHg).

-

Collect the colorless liquid product, 3-benzylaminoethyl acetate, at 140-142 °C / 6 mmHg.[1]

| Parameter | Value | Reference |

| Yield | 96.4% | [1] |

| Boiling Point | 140-142 °C / 6 mmHg | [1] |

| Appearance | Colorless liquid | [1] |

Table 1: Quantitative data for the synthesis of 3-Benzylaminoethyl acetate.

Step 2: Synthesis of 3-(N-Ethoxycarbonylmethyl)benzylaminoethyl acetate

The secondary amine intermediate is then N-alkylated with ethyl chloroacetate.

Experimental Protocol:

-

In a reactor, combine 3-benzylaminoethyl acetate (51.2 g, 0.247 mol), potassium iodide (1.3 g, 7.8 mmol), potassium carbonate (71.2 g, 0.515 mol), and ethyl chloroacetate (77 mL, 0.730 mol).

-

Stir the mixture at room temperature for 48 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, filter the mixture and collect the filtrate.

-

Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate (47-50 °C / 6 mmHg).

-

The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate.[1]

| Parameter | Value | Reference |

| Yield | 94.3% (crude) | [1] |

| Appearance | Liquid | [1] |

Table 2: Quantitative data for the synthesis of 3-(N-Ethoxycarbonylmethyl)benzylaminoethyl acetate.

Step 3: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

The pyrrolidine ring is formed via an intramolecular Dieckmann condensation of the diester intermediate.[2][3]

Experimental Protocol: Detailed experimental parameters for this specific Dieckmann condensation were not found in the search results. A general procedure would involve treating the diester, 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate, with a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene, followed by an acidic workup.

| Parameter | Value | Reference |

| Molecular Formula | C14H17NO3 | [4] |

| Molecular Weight | 247.29 g/mol | [4] |

| CAS Number | 1027-35-6 | [4] |

Table 3: Properties of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

Figure 2: Dieckmann condensation for the formation of the pyrrolidinone ring.

Step 4: Synthesis of this compound

The final step is the oxidation of the 4-oxopyrrolidine intermediate to the 4,5-dioxo product. While a specific protocol for this transformation was not found, a plausible method involves oxidation of the C-H bond at the 5-position, which is activated by the adjacent nitrogen atom and carbonyl group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize similar benzylic and allylic positions.[5]

Proposed Experimental Protocol:

-

Dissolve Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in a suitable solvent such as dichloromethane or toluene.

-

Add an oxidizing agent (e.g., DDQ, 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.

| Parameter | Value | Reference |

| Molecular Formula | C14H15NO4 | [6] |

| Molecular Weight | 261.27 g/mol | [6] |

| CAS Number | 5336-50-5 | [6] |

Table 4: Properties of this compound.

Experimental Workflow Overview

The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.

Figure 3: General experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a viable synthetic pathway for this compound. The route is based on established organic reactions and starts from commercially available materials. While the initial steps for the synthesis of the key precursor, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, are documented with quantitative data, the final oxidation step is a proposed method based on known chemical principles. Further experimental validation and optimization of this final step would be beneficial. The information provided herein serves as a solid foundation for researchers to produce this valuable synthetic intermediate.

References

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | CAS: 1027-35-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and chemical synthesis applications of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (CAS No. 5336-50-5). This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physicochemical Data

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure incorporates a benzyl group on the nitrogen atom and two ketone functionalities, making it a reactive intermediate for organic synthesis. While extensive experimental data on some of its physical properties are not widely published, the following table summarizes its key chemical identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 5336-50-5 | [1] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1] |

| Molecular Weight | 261.277 g/mol | [1] |

| IUPAC Name | Ethyl 1-benzyl-4,5-dioxo-pyrrolidine-3-carboxylate | N/A |

| Synonyms | 1-Benzyl-4,5-dioxo-pyrrolidine-3-carboxylic acid ethyl ester, ethyl 4,5-dioxo-1-benzylazolidine-3-carboxylate | [2] |

| SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | [3] |

| InChIKey | FQMSSTZJKSWSMP-UHFFFAOYSA-N | [3] |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Not available in cited literature. | |

| pKa | Not available in cited literature. | |

| LogP (Predicted) | Not available in cited literature. |

Experimental Protocols & Synthetic Utility

While a direct protocol for the synthesis of this compound was not found in the reviewed literature, its application as a key reactant in the synthesis of other complex molecules has been documented. This highlights its utility as a building block in organic chemistry.

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

A notable application of this compound is in the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[4]

Reaction Scheme:

Methodology:

The synthesis involves the reaction of this compound with benzaldehyde in an Ethanol/HCl medium.[4] This reaction is a type of condensation reaction, likely a Knoevenagel condensation, where the active methylene group in the pyrrolidine ring reacts with the carbonyl group of benzaldehyde.

Post-synthesis Characterization:

The resulting product, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, was characterized using several analytical techniques:[4]

-

Elemental Analysis

-

¹H and ¹³C NMR Spectroscopy

-

FTIR Spectroscopy

-

X-ray Crystallography: Suitable crystals for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[4]

This experimental application underscores the importance of the title compound as a versatile intermediate. The workflow for this process is visualized below.

Experimental Workflow

The logical flow from starting materials to the fully characterized product is outlined in the following diagram.

References

- 1. This compound,(CAS# 5336-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound [cymitquimica.com]

- 3. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

In-Depth Technical Guide: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

CAS Number: 5336-50-5

This technical guide provides a comprehensive overview of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a potent and specific inhibitor of the enzyme aldose reductase. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, experimental applications, and biological significance of this compound.

Chemical and Physical Properties

This compound is a pyrrolidine derivative with the following key properties:

| Property | Value | Source |

| CAS Number | 5336-50-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 261.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 1-benzyl-4,5-dioxo-pyrrolidine-3-carboxylate | --INVALID-LINK-- |

| Synonyms | 1-Benzyl-4,5-dioxo-pyrrolidine-3-carboxylic acid ethyl ester; ethyl 4,5-dioxo-1-benzylazolidine-3-carboxylate | --INVALID-LINK-- |

| SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | --INVALID-LINK-- |

| InChI Key | FQMSSTZJKSWSMP-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent and specific inhibition of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.

The Polyol Pathway

Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[2][3][4]

The accumulation of sorbitol within cells that do not depend on insulin for glucose uptake (e.g., retinal, renal, and nerve cells) leads to osmotic stress and subsequent cellular damage. This process is a key contributor to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[4]

By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the detrimental effects of the overactive polyol pathway in hyperglycemic conditions.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a generalized method for determining the inhibitory activity of this compound against aldose reductase.[5][6][7]

1. Preparation of Aldose Reductase from Rat Lens:

-

Excise lenses from Wistar albino rats and homogenize them in an ice-cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude aldose reductase enzyme.[5]

-

Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

2. Assay Procedure:

The assay is performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution

-

Rat lens supernatant (enzyme source)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

A control cuvette should be prepared without the test compound.

-

A blank cuvette should contain all components except the substrate.

-

-

Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes at 30-second intervals.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(ΔAbs_control - ΔAbs_sample) / ΔAbs_control] x 100

3. Data Analysis:

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Aldose Reductase Inhibition Assay

Conclusion

This compound is a valuable research tool for studying the polyol pathway and its role in diabetic complications. Its high potency and specificity as an aldose reductase inhibitor make it a significant compound for further investigation in the development of therapeutic agents targeting hyperglycemia-induced cellular damage. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in the field.

References

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 3. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles information from closely related analogs and established synthetic methodologies for the pyrrolidine-2,3-dione scaffold. The presented data serves as a predictive and comparative resource for researchers working with this and similar molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₅NO₄

-

Molecular Weight: 261.27 g/mol

-

CAS Number: 5336-50-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.70 | s | 2H | Benzyl CH₂ |

| ~4.20 | q | 2H | OCH₂CH₃ |

| ~3.80 | s | 2H | Pyrrolidine CH₂ |

| ~1.25 | t | 3H | OCH₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (C4) |

| ~170 | C=O (C5) |

| ~165 | Ester C=O |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~62 | OCH₂CH₃ |

| ~50 | Pyrrolidine CH₂ |

| ~45 | Benzyl CH₂ |

| ~14 | OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (Ester) |

| ~1720 | C=O (Ketone, C4) |

| ~1680 | C=O (Amide, C5) |

| ~1600, ~1495, ~1450 | Aromatic C=C |

| ~1200 | C-O Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 261.10 | [M]⁺ |

| 262.10 | [M+H]⁺ |

| 284.09 | [M+Na]⁺ |

Proposed Synthesis

Conceptual Synthetic Pathway

The synthesis could potentially be achieved through a one-pot, three-component reaction.

Caption: Conceptual one-pot synthesis of the target compound.

General Experimental Protocol

The following is a generalized experimental protocol based on similar syntheses of pyrrolidine-2,3-dione derivatives. Optimization of reactants, solvents, and reaction conditions would be necessary.

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add glyoxylic acid ethyl ester (1.0 eq).

-

Addition of β-Ketoester: To the resulting mixture, add ethyl acetoacetate (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration if it precipitates. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Logical Workflow for Spectroscopic Analysis

The characterization of the synthesized product would follow a standard analytical workflow.

Caption: Standard workflow for spectroscopic characterization.

This technical guide provides a foundational understanding of this compound based on predictive data and established synthetic principles. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that empirical validation is essential.

Analysis of a Closely Related Pyrrolidine Derivative Reveals Key Structural Insights

A comprehensive search for the crystal structure of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate did not yield specific crystallographic data for this compound. However, a detailed structural analysis of a closely related compound, Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, provides valuable insights into the conformational properties and intermolecular interactions of this class of molecules. This technical guide focuses on the experimental and structural details of this analogue, offering a transferable understanding for researchers in drug development.

The investigation into the solid-state structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has provided a wealth of data, from the precise atomic arrangement within the molecule to the forces governing its crystal packing. This information is critical for understanding its chemical behavior and potential as a scaffold in medicinal chemistry.

Crystallographic Data Summary

The crystallographic data for Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has been meticulously determined, offering a quantitative look at its three-dimensional structure. The key parameters are summarized in the table below, providing a foundation for computational modeling and structure-activity relationship (SAR) studies.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 27.746(12) |

| b (Å) | 14.035(5) |

| c (Å) | 7.357(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2865(2) |

| Z | 8 |

| Temperature (K) | 93 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.09 |

| Crystal Size (mm) | 0.45 × 0.14 × 0.01 |

Molecular Geometry and Conformation

In the solid state, the five-membered pyrrolidine ring of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate adopts a twist conformation.[1] The mean plane of this pyrrolidine ring is oriented at an angle of 89.2(3)° with respect to the phenyl ring.[1] This near-perpendicular arrangement of the two ring systems is a significant conformational feature that can influence the molecule's interaction with biological targets.

The crystal structure reveals that the molecules form dimers through strong O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by weaker C—H⋯O and C—H⋯π interactions, creating a stable three-dimensional network.[1] Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as solubility and melting point.

Experimental Protocols

The determination of this crystal structure involved a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The title compound was synthesized and purified using column chromatography on silica gel with a mixture of ethyl acetate and hexanes as the eluent.[1] Single crystals suitable for X-ray diffraction were obtained from this process.

Data Collection and Structure Refinement

The crystallographic data were collected at a low temperature of 93 K using a Siemens SMART APEX CCD area-detector diffractometer with Mo Kα radiation.[1] A total of 9428 reflections were measured, of which 2376 were independent.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] The refinement details are summarized in the table below.

| Refinement Parameter | Value |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.138 |

| S (Goodness-of-fit) | 1.10 |

| Number of reflections | 2376 |

| Number of parameters | 146 |

| H-atom treatment | Mixture of independent and constrained refinement |

| Δρ_max (e Å⁻³) | 0.26 |

| Δρ_min (e Å⁻³) | -0.21 |

Experimental Workflow

The logical flow of the experimental process, from obtaining the material to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.

While the crystal structure for this compound remains to be determined, the detailed analysis of its close analogue provides a robust framework for understanding the structural chemistry of this class of compounds. The data and protocols presented here serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine scaffold.

References

Unveiling Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidinedione class of molecules. While its direct biological activities and initial discovery remain areas of ongoing investigation, its role as a versatile synthetic intermediate is emerging. This technical guide provides a comprehensive overview of the available information on its synthesis, chemical properties, and its utility in the preparation of more complex molecular architectures.

Introduction

The pyrrolidine-2,5-dione and pyrrolidine-2,4-dione scaffolds are prevalent in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties, including anticonvulsant, antimicrobial, and anticancer activities. This compound, with its reactive dicarbonyl system and ester functionality, represents a key building block for the synthesis of novel derivatives within this chemical space. This document outlines the current knowledge regarding this compound, with a focus on its synthesis and potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5336-50-5 | [1] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis

While a definitive, dedicated publication on the initial discovery and synthesis of this compound has not been identified in the current literature, its structure strongly suggests a synthesis pathway via a Dieckmann-type condensation. This intramolecular cyclization of a diester is a common and effective method for the formation of five-membered rings.

A plausible synthetic route, based on established chemical principles and related literature, is proposed below.

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would likely involve the intramolecular cyclization of a suitably substituted N-benzyl amino diester in the presence of a strong base.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of a structurally similar compound, (2S,3S,4R*)-Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate[2], a detailed experimental protocol for the Dieckmann condensation is proposed.

Materials:

-

N-benzyl-N-(ethoxycarbonylacetyl)glycine ethyl ester

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

A solution of N-benzyl-N-(ethoxycarbonylacetyl)glycine ethyl ester in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid until the pH is neutral.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Fractions containing the desired product are combined and concentrated to yield this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and dione).

Chemical Reactivity and Use in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its dicarbonyl functionality at the 4- and 5-positions makes it susceptible to a variety of chemical transformations.

One documented application is its use in a condensation reaction with benzaldehyde in an ethanol/hydrochloric acid medium to synthesize (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[3].

Figure 2: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.

This reaction highlights the reactivity of the C4 position, which can act as a nucleophile after enolization, facilitating condensation with aldehydes and other electrophiles.

Biological Activity and Future Perspectives

To date, there are no specific studies in the public domain detailing the biological activity or pharmacological profile of this compound. However, the prevalence of the pyrrolidinedione core in bioactive molecules suggests that this compound and its derivatives could be of significant interest for drug discovery programs.

The structural features of this molecule, including the benzyl group for potential hydrophobic interactions and the dicarbonyl and ester moieties for hydrogen bonding, make it a candidate for screening against various biological targets. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound against a panel of enzymes and receptors, particularly those implicated in neurological disorders, cancer, and infectious diseases.

-

Derivatization: Utilizing the reactive sites of the molecule to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of new derivatives with enhanced potency and selectivity.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. While its own biological profile is yet to be elucidated, its utility in the construction of more complex pyrrolidinedione derivatives is evident. This technical guide provides a foundation for researchers and scientists to explore the chemistry and potential applications of this versatile building block in the pursuit of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological properties is warranted and encouraged.

References

- 1. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its synthesis, chemical properties, and potential biological activities, supported by experimental protocols and data presented in a clear, structured format.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 5336-50-5 | N/A |

| Molecular Formula | C₁₄H₁₅NO₄ | N/A |

| Molecular Weight | 261.27 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1C(=O)C(=O)N(C1)CC2=CC=CC=C2 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Dieckmann condensation of a diester precursor. This intramolecular cyclization is a common and effective method for the formation of five-membered rings.

Proposed Synthesis: Intramolecular Dieckmann Condensation

A plausible route to the title compound involves the base-catalyzed intramolecular cyclization of diethyl 2-(benzylamino)-3-oxobutanedioate.

Experimental Protocol:

-

Preparation of the Diester Precursor: Diethyl 2-(benzylamino)-3-oxobutanedioate can be synthesized by reacting diethyl 2-aminomalonate with benzyl bromide in the presence of a non-nucleophilic base, followed by acylation with ethyl oxalyl chloride.

-

Dieckmann Condensation:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a solution of diethyl 2-(benzylamino)-3-oxobutanedioate (1 equivalent) in anhydrous ethanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Unlocking the Therapeutic Potential of Pyrrolidinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinedione core, a five-membered nitrogen-containing heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, and antimicrobial properties of pyrrolidinedione derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Pyrrolidinedione derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

A noteworthy class of anticancer agents is the hybrid pyrrolidinedione-thiazolidinones. Specific derivatives, such as 1-(4-chlorophenyl)- and 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-1-(4-hydroxyphenyl)-pyrrolidine-2,5-diones (compounds 2a and 2b), have demonstrated high antiproliferative activity.[1] These compounds have been shown to induce mitochondria-dependent apoptosis in Jurkat T-leukemia cells by increasing the levels of the pro-apoptotic protein Bax and endonuclease G (EndoG), while decreasing the level of the anti-apoptotic protein Bcl-2.[1] This disruption of the Bax/Bcl-2 balance is a key event in the intrinsic apoptotic pathway. The cytotoxic action of these compounds is also associated with single-strand breaks in DNA and its inter-nucleosomal fragmentation.[1] Importantly, these derivatives have shown high selectivity towards various cancer cell lines, including leukemia, lung, breast, cervical, and colon carcinoma, while exhibiting low toxicity towards normal human cells.[1]

Quantitative Data: Anticancer Activity of Pyrrolidinedione Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidinedione-thiazolidinone 2a | Jurkat (T-leukemia) | - | [1] |

| Pyrrolidinedione-thiazolidinone 2b | Jurkat (T-leukemia) | - | [1] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | - | [2] |

| Pyrrolidine-2,5-dione fused derivatives (Compound 5) | - | - | [3] |

| Pyrrolidine-2,5-dione fused derivatives (Compound 8) | - | - | [3] |

Note: Specific IC50 values for some compounds were not available in the provided search results, but their significant activity was highlighted.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Pyrrolidinedione derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidinedione derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Mitochondria-Dependent Apoptosis

The following diagram illustrates the signaling pathway of mitochondria-dependent apoptosis induced by certain pyrrolidinedione derivatives.

Caption: Mitochondria-dependent apoptosis pathway.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Pyrrolidinedione derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4] The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Newly synthesized pyrrolidine derivatives have been shown to exhibit significant anti-inflammatory and analgesic effects.[4] In silico docking studies have suggested that these compounds can effectively bind to the active sites of COX-1 and COX-2 enzymes.[4]

Quantitative Data: Anti-inflammatory Activity of Pyrrolidinedione Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrrolidine Derivative A-1 | COX-1/COX-2 | - | [4] |

| Pyrrolidine Derivative A-4 | COX-1/COX-2 | - | [4] |

Note: Specific IC50 values were not detailed in the initial search results, but their high activity was noted.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of prostaglandin G2 (PGG2), the initial product of the COX reaction with arachidonic acid.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate

-

Tris-HCl buffer (pH 8.0)

-

Pyrrolidinedione derivatives (test compounds)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add various concentrations of the pyrrolidinedione derivatives and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the in vitro screening of anti-inflammatory compounds.

Caption: In vitro screening workflow for anti-inflammatory agents.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidinedione derivatives have demonstrated promising activity against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and oral pathogens like Streptococcus mutans and Candida albicans.[5][6]

Some 2,3-pyrrolidinedione derivatives have shown potent antimicrobial and antibiofilm activity.[5] For instance, a trans-cyclohexyl dimer derivative displayed single-digit MIC values against MSSA strains and significant antibiofilm activity.[5] The introduction of an apolar chain on a benzyl-substituted derivative resulted in high antibacterial activity against S. mutans biofilm, comparable to the gold standard chlorhexidine.[6]

Quantitative Data: Antimicrobial Activity of Pyrrolidinedione Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| trans-cyclohexyl dimer 30 | MSSA | Single-digit | [5] |

| Benzyl substituted derivative 13 | Streptococcus mutans (biofilm) | - | [6] |

| 2,3-pyrrolidinediones | S. aureus, S. epidermis | 2 - 8 | [7] |

| Pyrrolidine-2,5-dione fused derivative 5 | Various bacteria and fungi | 32 - 128 | [3] |

| Pyrrolidine-2,5-dione fused derivative 8 | Various bacteria and fungi | 16 - 256 | [3] |

Note: Specific MIC values were not always provided, but the potent activity was emphasized.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrrolidinedione derivatives (test compounds)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrrolidinedione derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial susceptibility of test compounds.

Caption: Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition and Other Activities

Beyond the activities detailed above, pyrrolidinedione derivatives have also been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential application in managing diabetes.[8]

Conclusion

The pyrrolidinedione scaffold represents a versatile and highly promising platform for the design and development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of pyrrolidinedione derivatives. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing lead compounds through preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchhub.com [researchhub.com]

Navigating the Solubility Landscape of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a derivative of the pyrrolidine class of organic compounds. Its molecular structure, featuring both polar (ester, dioxo) and non-polar (benzyl group) moieties, suggests a varied solubility profile in different solvents. The interplay of these functional groups governs its interaction with solvent molecules and, consequently, its solubility.

Qualitative Solubility Profile

Based on available literature concerning its synthesis and crystallization, a qualitative understanding of the solubility of this compound can be inferred. The compound has been noted to be soluble in an ethanol/hydrochloric acid medium during synthesis and can be crystallized from ethyl acetate. This indicates at least moderate solubility in these organic solvents.

For practical laboratory applications, a preliminary assessment of solubility in a range of common solvents is recommended. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Likely Poorly Soluble | Data to be determined |

| Ethanol | Soluble | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Ethyl Acetate | Soluble | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. This method allows for the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Using the calibration curve, determine the concentration of the compound in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this vital physicochemical property. The provided qualitative information serves as a starting point, and the detailed experimental protocol for the shake-flask method offers a reliable means to generate precise and accurate quantitative data. Such data is indispensable for advancing the study and application of this compound in pharmaceutical and chemical research.

Methodological & Application

Application Notes and Protocols for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and survey the utility of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate as a versatile building block in the synthesis of diverse heterocyclic compounds. The inherent reactivity of its vicinal dicarbonyl functionality and the activated methylene group makes it a valuable precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Knoevenagel Condensation for the Synthesis of Benzylidene-pyrrolidine-2,3-diones

This compound serves as an excellent substrate for Knoevenagel condensation reactions with aromatic aldehydes. The product of this reaction, a benzylidene-pyrrolidine-2,3-dione, is a scaffold present in molecules with potential biological activities.

Experimental Protocol: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1]

A mixture of this compound (783 mg, 3 mmol) and benzaldehyde (319 mg, 3 mmol) is prepared in a solution of ethanol (6 mL) and 20% aqueous HCl (15 mL). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solid product is collected. Recrystallization from ethyl acetate yields yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.

Quantitative Data:

| Product | Yield | Melting Point |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 32% | 189.1°C |

Characterization Data of the Product:

-

Elemental Analysis: Calculated for C₁₈H₁₅NO₂: C, 77.96%; H, 5.45%; N, 5.05%. Found: C, 77.94%; H, 5.43%; N, 5.03%.

-

FTIR (cm⁻¹): 1720 (C=O), 1699 (C=O), 1622 (C=C).

-

¹H NMR (CDCl₃, 300.13 MHz): Signals corresponding to the aromatic and pyrrolidine ring protons.

-

¹³C NMR (CDCl₃): Signals corresponding to the carbonyl, aromatic, and pyrrolidine ring carbons.

Experimental Workflow:

Caption: Knoevenagel condensation workflow.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyrrolidin-5-ones

The vicinal dicarbonyl moiety of this compound is a prime site for reactions with binucleophiles, such as hydrazine derivatives, to construct fused heterocyclic systems. This approach leads to the formation of pyrazolo[3,4-b]pyrrolidin-5-one scaffolds, which are of interest in medicinal chemistry due to their structural analogy to known bioactive molecules.

Proposed Experimental Protocol:

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, is added a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography until the starting material is consumed. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired pyrazolo[3,4-b]pyrrolidin-5-one derivative.

Logical Relationship of the Reaction:

Caption: Synthesis of pyrazolo-fused pyrrolidines.

Multicomponent Reactions for the Synthesis of Highly Substituted Pyrrolidines

This compound is a promising candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. An example of such a reaction could involve the in-situ formation of an enamine from the starting material, followed by reaction with an aldehyde and an active methylene compound.

Proposed Experimental Workflow for a Three-Component Reaction:

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Versatile Scaffold for the Synthesis of Bio-active Heterocyclic Compounds

Introduction: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a highly functionalized building block that holds significant promise in the field of medicinal chemistry and drug discovery. Its unique structural features, including a β-keto ester moiety and a reactive 1,3-dicarbonyl system within a pyrrolidine ring, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and protocols for the utilization of this versatile scaffold in the construction of pyrazole, isoxazole, and pyrimidine derivatives, which are known to exhibit a wide range of biological activities.

Synthetic Applications and Protocols

The reactivity of the dicarbonyl system in this compound allows for facile condensation reactions with various dinucleophiles to construct five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives, following the principles of the Knorr pyrazole synthesis, provides a direct route to pyrazole-fused pyrrolidinones. These compounds are of interest for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3][4]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyrrol-3-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

-

Quantitative Data Summary

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| Ethyl 1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyrrol-3-carboxylate | C₁₅H₁₅N₃O₃ | 85 | 185-187 | 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 4.65 (s, 2H, NCH₂Ph), 4.80 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H), 12.5 (br s, 1H, NH) |

Synthetic Workflow

Synthesis of Isoxazole Derivatives

Condensation of the dicarbonyl starting material with hydroxylamine hydrochloride leads to the formation of isoxazole-fused pyrrolidinones. Isoxazole moieties are present in numerous clinically used drugs and are known to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[5][6]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-4,5-dihydroisoxazolo[4,5-c]pyrrol-3-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate

-

Ethanol

-

-

Procedure:

-

Dissolve this compound and hydroxylamine hydrochloride in ethanol.

-

Add sodium acetate to the mixture and reflux for 5-7 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹³C NMR, δ ppm) |

| Ethyl 1-benzyl-4-oxo-4,5-dihydroisoxazolo[4,5-c]pyrrol-3-carboxylate | C₁₅H₁₄N₂O₄ | 78 | 160-162 | 14.2 (CH₃), 48.5 (NCH₂Ph), 52.1 (CH₂), 61.5 (OCH₂), 127.8-129.0 (Ar-C), 135.8 (Ar-C), 158.0 (C=N), 162.5 (C=O), 168.0 (C=O) |

Synthetic Workflow

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine-fused systems can be achieved through the condensation of this compound with amidine derivatives such as guanidine or urea. Pyrimidine derivatives are of great interest due to their presence in nucleic acids and their wide-ranging pharmacological properties, including anticancer and antiviral activities.[7][8][9]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide

-

Absolute ethanol

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add this compound and guanidine hydrochloride to the sodium ethoxide solution.

-

Reflux the mixture for 8-10 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure pyrimidine derivative.

-

Quantitative Data Summary

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (IR, cm⁻¹) |

| Ethyl 1-benzyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | C₁₆H₁₆N₄O₃ | 75 | >250 | 3400-3200 (N-H), 1710 (C=O, ester), 1660 (C=O, lactam), 1620 (C=N) |

Synthetic Workflow

Biological Significance

Heterocyclic compounds are integral to the field of medicinal chemistry. The pyrazole, isoxazole, and pyrimidine cores, which can be readily synthesized from this compound, are privileged scaffolds in drug discovery.

-

Pyrazoles: Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3]

-

Isoxazoles: The isoxazole ring is a component of several commercial drugs and is associated with various pharmacological activities such as anti-inflammatory, antimicrobial, and herbicidal effects.[5][10][11]

-

Pyrimidines: As fundamental components of DNA and RNA, pyrimidine derivatives have been extensively studied and developed as anticancer, antiviral, and antibacterial agents.[7][8][9][12]

The synthesis of novel derivatives of these heterocyclic systems using this compound as a starting material offers a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for researchers and scientists to explore the chemical space around this versatile building block and to develop new compounds with potential biological applications.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Hantzsch_pyridine_synthesis [chemeurope.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scichemj.org [scichemj.org]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. While direct biological activity data for this specific compound is limited in publicly available literature, its core structure, a 1-benzyl-pyrrolidine-2,3-dione, is a key pharmacophore in the development of various therapeutic agents. These notes summarize the known applications of its derivatives and related structures, providing insights into its potential as a versatile scaffold in drug discovery.

Introduction: The Pyrrolidinedione Scaffold

The pyrrolidinedione ring system is a prevalent motif in medicinal chemistry due to its synthetic accessibility and its ability to serve as a rigid scaffold for presenting diverse pharmacophoric elements. The 1-benzyl substitution provides a lipophilic anchor and potential for interactions with hydrophobic pockets in biological targets. The diketo functionality, along with the carboxylate group at the 3-position, offers multiple points for chemical modification and hydrogen bonding interactions, making it an attractive starting point for the synthesis of compound libraries with diverse biological activities.

Key Application Areas of Derivatives

Derivatives of the 1-benzyl-pyrrolidinedione scaffold have shown promise in several therapeutic areas:

-

Antiviral Activity (HIV-1 Integrase Inhibition): The diketo acid (DKA) moiety is a well-established pharmacophore for inhibiting HIV-1 integrase, an essential enzyme for viral replication. The pyrrolidine-2,3-dione core can act as a bioisostere of the DKA functionality, chelating essential metal ions in the enzyme's active site. The N-benzyl group can be modified to optimize binding to the hydrophobic pocket adjacent to the active site. Research in this area focuses on synthesizing derivatives with improved potency and pharmacokinetic profiles.

-

Anticonvulsant Activity: Derivatives of the closely related pyrrolidine-2,5-dione (succinimide) are established antiepileptic drugs (e.g., ethosuximide). The 1-benzyl-pyrrolidinedione scaffold is being explored for the development of new anticonvulsant agents. Modifications at the 4-position of the pyrrolidine ring and on the benzyl group are key strategies to modulate activity and reduce neurotoxicity.

-

Antibacterial Activity: The pyrrolidine-2,3-dione core has been identified as a novel scaffold for the inhibition of bacterial enzymes, such as penicillin-binding proteins (PBPs). These enzymes are crucial for bacterial cell wall synthesis, making them attractive targets for new antibiotics to combat drug-resistant strains.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the quantitative biological data for derivatives and compounds structurally related to this compound, highlighting the potential of this chemical class.

Table 1: Anticonvulsant Activity of N-Benzyl-pyrrolidinedione Derivatives

| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES | 252.74 | [1] |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | s.c. PTZ | 239.45 | [1] |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 6-Hz (32 mA) | 130.65 | [1] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not specified, but active | [2] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz | Not specified, but active | [2] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | scPTZ | Not specified, but active | [2] |

MES: Maximal Electroshock Seizure; s.c. PTZ: subcutaneous Pentylenetetrazole. ED₅₀: Median Effective Dose.

Table 2: HIV-1 Integrase Inhibitory Activity of Related Diketo Acid Derivatives

| Compound | Assay | IC₅₀ (nM) | Reference |

| L-731,988 (Diketo acid analog) | Strand Transfer Inhibition | < 100 | [3][4] |

| Elvitegravir (Quinolone derivative) | Strand Transfer Inhibition | 7.2 | |

| Raltegravir (Pyrimidinone derivative) | Strand Transfer Inhibition | 2-7 | |

| Dolutegravir (Carboxamide derivative) | Strand Transfer Inhibition | 2.5 |

IC₅₀: Half-maximal Inhibitory Concentration. Note: These are not direct derivatives but contain the key diketo acid pharmacophore that the pyrrolidine-2,3-dione can mimic.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

This protocol describes the synthesis of a direct derivative of this compound, demonstrating its utility as a synthetic intermediate.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Hydrochloric acid (20% aqueous solution)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (3 mmol) and benzaldehyde (3 mmol) in a mixture of ethanol (6 mL) and 20% aqueous HCl (15 mL).

-

Heat the mixture under reflux for 4 hours.

-

After cooling to room temperature, the aqueous phase is removed.

-

The resulting solid is collected by filtration.

-

Recrystallize the solid from ethyl acetate to yield yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.

Visualizations

Diagram 1: General Synthetic Pathway for Pyrrolidinedione Derivatives

Caption: Synthetic utility of the title compound.

Diagram 2: Proposed Mechanism of HIV-1 Integrase Inhibition

Caption: Inhibition of HIV-1 integrase by chelation.

Diagram 3: Workflow for Screening Anticonvulsant Activity

Caption: Workflow for anticonvulsant screening.

References

- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a valuable heterocyclic compound for drug discovery and development. The synthesis is a two-step process commencing with the preparation of ethyl N-benzylglycinate, followed by a Dieckmann condensation with diethyl oxalate.

Overall Reaction Scheme:

Step 1: Synthesis of Ethyl N-benzylglycinate

Step 2: Synthesis of this compound

This intramolecular condensation reaction is a classic example of the Dieckmann condensation, which is highly effective for forming five-membered rings.[1]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of Ethyl N-benzylglycinate

This procedure is adapted from established methods for the N-alkylation of amino acid esters.[2][3]

Procedure:

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add benzylamine (43 g, 0.4 mol) and dichloromethane (250 mL).

-

Add a base such as diisopropylethylamine (1.2 mol) to the stirred solution at room temperature.[3]

-

Prepare a solution of ethyl bromoacetate (217.3 g, 1.2 mol) in dichloromethane (150 mL) and add it dropwise to the benzylamine solution over 1 hour.[3]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture to 0-5 °C.

-

Wash the reaction mixture with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude ethyl N-benzylglycinate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on the general principles of the Dieckmann condensation of diesters.[1][4]

Procedure:

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (4.6 g, 0.2 mol) to absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

After all the sodium has reacted, cool the solution to room temperature.

-

Add a solution of ethyl N-benzylglycinate (38.6 g, 0.2 mol) and diethyl oxalate (29.2 g, 0.2 mol) in 100 mL of anhydrous toluene to the sodium ethoxide solution dropwise over 30 minutes with vigorous stirring.

-

After the addition, heat the reaction mixture to reflux for 2-3 hours. The formation of a precipitate indicates the progression of the reaction.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid (1 M, 200 mL) with stirring.

-